molecular formula C12H16O2 B12927717 4-Benzyltetrahydro-2H-pyran-2-ol

4-Benzyltetrahydro-2H-pyran-2-ol

Cat. No.: B12927717
M. Wt: 192.25 g/mol
InChI Key: CZFDRGNQGZZIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyltetrahydro-2H-pyran-2-ol is a chiral tetrahydropyran derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a benzyl group and a hydroxyl group on a saturated pyran ring, making it a valuable scaffold for constructing more complex molecules. Its structure is related to pyran-containing compounds that have demonstrated notable biological activities, including serving as a core scaffold in the development of CDK2 inhibitors for anticancer research . In laboratory settings, this benzyl-substituted tetrahydropyranol is primarily utilized as a key synthetic intermediate or building block. The tetrahydropyran (THP) ring is a common motif in natural products and pharmaceuticals, and functionalized derivatives like this are crucial for structure-activity relationship (SAR) studies. The specific stereochemistry of the molecule can be critical for its application, particularly in asymmetric synthesis and the development of chiral catalysts or ligands. Related tetrahydropyran derivatives are frequently synthesized via acid-catalyzed reactions such as the Prins cyclization, which couples aldehydes with homoallylic alcohols . Researchers can employ this compound to explore new chemical spaces in drug discovery, material science, and the synthesis of natural product analogs. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-benzyloxan-2-ol

InChI

InChI=1S/C12H16O2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

CZFDRGNQGZZIQR-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyltetrahydro-2H-pyran-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Benzyltetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl-substituted tetrahydropyran derivatives, ketones, and alcohols. These products can be further utilized in various synthetic applications .

Scientific Research Applications

4-Benzyltetrahydro-2H-pyran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-Benzyltetrahydro-2H-pyran-2-ol, highlighting differences in substituents, functional groups, and applications:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
This compound C₁₂H₁₆O₂ Benzyl (C4), hydroxyl (C2) Hypothesized use in chiral synthesis/pharma -
Tetrahydro-2H-pyran-4-ol C₅H₁₀O₂ Hydroxyl (C4) Organic synthesis intermediate
4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) C₁₄H₁₆O Methyl, phenylethynyl (C4) Photochemical applications (e.g., light-driven synthesis)
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile C₁₉H₁₉NO₂ Benzyloxy phenyl (C4), nitrile Pharmaceutical intermediate (e.g., kinase inhibitors)
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) C₁₈H₂₀O₅ Ethoxypropyl, benzoyl, hydroxyl Antibacterial/antifungal activity

Key Comparative Analysis

Substituent Effects
  • Benzyl vs. Phenylethynyl (4f) : The benzyl group in the target compound introduces steric bulk and electron-rich aromaticity, enhancing lipophilicity compared to the linear phenylethynyl group in 4f. This difference may impact binding affinity in drug-receptor interactions .
  • Hydroxyl Position (C2 vs.

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